molecular formula C32H42N7O17P3S B1246113 2-Naphthoyl-CoA

2-Naphthoyl-CoA

Cat. No. B1246113
M. Wt: 921.7 g/mol
InChI Key: DPWZDDZXXDPFNM-YGFBVEKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthoyl-CoA is an acyl-CoA thioester that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-naphthoic acid.. It has a role as a mouse metabolite. It derives from a 2-naphthoic acid.

Scientific Research Applications

Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons

Research indicates that 2-Naphthoyl-CoA plays a crucial role in the anaerobic oxidation of PAHs. In a study by Selesi et al. (2009), the deltaproteobacterial culture N47 was found to anaerobically oxidize naphthalene and 2-methylnaphthalene, converting them to 2-Naphthoyl-CoA. This process involves reductive ring cleavage, leading to the formation of acetyl-CoA and CO2 (Selesi et al., 2009).

Enzymatic Dearomatization

Eberlein et al. (2013) discovered a 2-Naphthoyl-CoA reductase, a novel enzyme involved in the dearomatization of 2-Naphthoyl-CoA. This enzyme facilitates the conversion of 2-Naphthoyl-CoA to 5,6,7,8-tetrahydro-2-Naphthoyl-CoA, which is a key step in the degradation pathway of PAHs under anoxic conditions (Eberlein et al., 2013).

Molecular Detection of Anaerobic PAH Degradation

Morris et al. (2014) developed a PCR-based assay to detect microorganisms capable of anaerobically degrading naphthalene, which involves the gene encoding 2-Naphthoyl-CoA reductase. This method represents the first molecular tool for monitoring anaerobic PAH degradation (Morris et al., 2014).

Understanding Anaerobic Naphthalene Degradation Pathway

Weyrauch et al. (2020) identified intermediates and enzymes in the anaerobic naphthalene degradation pathway, revealing the role of 2-Naphthoyl-CoA reductase in converting 2-Naphthoyl-CoA to hexahydro-2-Naphthoyl-CoA, indicating a β-oxidation-like degradation pathway (Weyrauch et al., 2020).

Hydride Transfer Mechanism

Willistein et al. (2019) explored the enzymatic mechanism of 2-Naphthoyl-CoA reductase, revealing a hydride transfer process that operates below the redox limit of known biological hydride transfer processes. This study provides insights into the biochemical adaptation of enzymes to extremely low redox potentials (Willistein et al., 2019).

properties

Product Name

2-Naphthoyl-CoA

Molecular Formula

C32H42N7O17P3S

Molecular Weight

921.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] naphthalene-2-carbothioate

InChI

InChI=1S/C32H42N7O17P3S/c1-32(2,26(42)29(43)35-10-9-22(40)34-11-12-60-31(44)20-8-7-18-5-3-4-6-19(18)13-20)15-53-59(50,51)56-58(48,49)52-14-21-25(55-57(45,46)47)24(41)30(54-21)39-17-38-23-27(33)36-16-37-28(23)39/h3-8,13,16-17,21,24-26,30,41-42H,9-12,14-15H2,1-2H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t21-,24-,25-,26+,30-/m1/s1

InChI Key

DPWZDDZXXDPFNM-YGFBVEKBSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC5=CC=CC=C5C=C4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC5=CC=CC=C5C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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